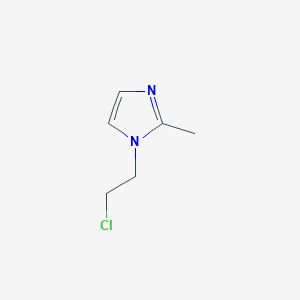
4-(4-Cyanophenyl)-3-methylbenzoic acid
Vue d'ensemble
Description
4-Cyanophenylacetic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff . It has a molecular formula of C9H7NO2 and a molecular weight of 161.16 g/mol .
Synthesis Analysis
While specific synthesis methods for “4-(4-Cyanophenyl)-3-methylbenzoic acid” are not available, a related compound, 4-aminophenylacetic acid, can be synthesized through a series of reactions involving concentrated sulfuric acid, concentrated nitric acid, and benzyl cyanide .Molecular Structure Analysis
The molecular structure of 4-Cyanophenylacetic acid consists of a cyanophenyl group attached to an acetic acid moiety . The InChI Key is WEBXRQONNWEETE-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Cyanophenylacetic acid can be used as a nitrile precursor to synthesize 1,2,4,5-tetrazines by reacting with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts .Applications De Recherche Scientifique
Solubility and Partitioning Characteristics
- The solubility and partitioning characteristics of compounds like 4-(4-Cyanophenyl)-3-methylbenzoic acid are studied using the Abraham model, which aids in understanding their behavior in different solvents, crucial for pharmaceutical and chemical processing applications (Hart et al., 2015).
Synthesis and Applications in Organometallic Chemistry
- The synthesis of derivatives of 4-(4-Cyanophenyl)-3-methylbenzoic acid is key in preparing cycloplatinated compounds. These compounds have potential applications in catalysis and materials science due to their unique geometrical properties (Fuertes et al., 2015).
Role in Liquid Crystal Technology
- Compounds similar to 4-(4-Cyanophenyl)-3-methylbenzoic acid are used in the synthesis of mesogenic oxadiazoles and thiadiazoles, which are crucial for developing advanced liquid crystal displays and other optoelectronic devices (Prajapati & Modi, 2010).
Catalytic Activity in Biochemical Reactions
- Derivatives of 4-(4-Cyanophenyl)-3-methylbenzoic acid are used in cobalt(III) cyclen complexes, which show promise in catalyzing the hydrolysis of phosphodiester bonds, a reaction relevant in biological and industrial processes (Knight et al., 2004).
Synthesis of Pharmaceutically Relevant Compounds
- This compound is involved in the synthesis of diketopiperazine derivatives, which are significant in pharmaceutical research for their potential therapeutic applications (Ji, Yi, & Cai, 2014).
Antiviral Research
- 4-(4-Cyanophenyl)-3-methylbenzoic acid derivatives have been studied for their antiviral activities, particularly against Tobacco mosaic virus, highlighting their potential in developing new antiviral agents (Luo et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
4-(4-cyanophenyl)-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-10-8-13(15(17)18)6-7-14(10)12-4-2-11(9-16)3-5-12/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBUPMFVBWRALW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627361 | |
| Record name | 4'-Cyano-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyanophenyl)-3-methylbenzoic acid | |
CAS RN |
503859-41-4 | |
| Record name | 4'-Cyano-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid](/img/structure/B3024844.png)
![3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3024846.png)



![1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3024851.png)



![1-chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride](/img/structure/B3024857.png)
![2-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B3024859.png)
![2-chloro-N-[4-(3-methylphenoxy)phenyl]acetamide](/img/structure/B3024860.png)

